Vasotrope -

Vasotrope

Catalog Number: EVT-10957877
CAS Number:
Molecular Formula: C12H12ClN3O2S2
Molecular Weight: 329.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vasotrope is synthesized from various precursors that may include amino acids or other organic compounds. Its classification falls within the broader category of vasoactive substances, which are known to affect vascular smooth muscle and influence hemodynamics.

Synthesis Analysis

Methods of Synthesis

The synthesis of Vasotrope can be achieved through several methods, including:

  • Chemical Synthesis: This involves multi-step reactions where specific reagents are combined under controlled conditions to yield the final product. The choice of reagents and reaction conditions can significantly affect the yield and purity of Vasotrope.
  • Biotechnological Approaches: Utilizing microbial fermentation or enzymatic processes to produce Vasotrope from natural substrates. This method often enhances sustainability and reduces environmental impact.

Technical Details

The synthesis typically requires precise control over temperature, pH, and reaction time to optimize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the synthesis and ensure product quality.

Molecular Structure Analysis

Structure

Vasotrope's molecular structure features a core that is responsible for its vasoactive properties. The specific arrangement of atoms within the molecule dictates its interaction with biological targets.

Data

  • Molecular Formula: The exact molecular formula would depend on the specific variant of Vasotrope being referenced.
  • Molecular Weight: This is calculated based on the molecular formula and is crucial for dosage considerations in therapeutic applications.
Chemical Reactions Analysis

Reactions

Vasotrope participates in several chemical reactions, primarily involving:

  • Reversible Binding: Interacting with receptors on vascular smooth muscle cells, leading to either vasoconstriction or vasodilation.
  • Metabolic Pathways: Undergoing transformations that may activate or deactivate its vasoactive properties.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure changes in vascular tone or cellular signaling pathways in response to Vasotrope administration.

Mechanism of Action

Process

Vasotrope exerts its effects primarily through:

  1. Receptor Interaction: Binding to specific receptors on vascular smooth muscle cells, leading to changes in intracellular calcium levels.
  2. Signal Transduction Pathways: Activating pathways that result in either contraction or relaxation of blood vessels.

Data

Research indicates that Vasotrope's mechanism involves both G-protein coupled receptor signaling and calcium-mediated pathways, showcasing its multifaceted role in vascular physiology.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Vasotrope may exist in solid or liquid form depending on its formulation.
  • Solubility: Typically soluble in polar solvents, which aids in its bioavailability when administered pharmacologically.

Chemical Properties

  • Stability: The stability of Vasotrope can be influenced by factors such as pH and temperature.
  • Reactivity: It may react with other compounds under certain conditions, necessitating careful formulation strategies during drug development.
Applications

Scientific Uses

Vasotrope has potential applications in various fields:

  • Pharmacology: Used for managing conditions related to blood pressure regulation, such as hypertension.
  • Research: Investigated for its role in understanding vascular biology and developing new therapeutic agents targeting cardiovascular diseases.
  • Clinical Settings: Potentially used in acute care settings for rapid blood pressure modulation during surgical procedures or critical care management.
Introduction and Conceptual Foundations

Theoretical Framework for Vasoactive Compound Classification

Vasoactive compounds are pharmacologically classified by their primary mechanisms of action on vascular tone regulation. This classification integrates molecular targets, signaling pathways, and functional hemodynamic effects:

  • Catecholamines: These agents exert effects via adrenergic receptor activation. Phenylephrine (selective α1 agonist) increases systemic vascular resistance without significant chronotropic effects. Norepinephrine exhibits balanced α1 and β1 activity, elevating both vascular resistance and cardiac output. Epinephrine non-selectively activates α1, β1, and β2 receptors, producing dose-dependent vasoconstriction or vasodilation [2] [7].
  • Phosphodiesterase inhibitors: Compounds like milrinone inhibit cyclic adenosine monophosphate degradation, enhancing cardiac contractility while inducing peripheral vasodilation via cyclic guanosine monophosphate accumulation in vascular smooth muscle. This dual inotropic and vasodilatory profile distinguishes them from pure vasopressors [2] [5].
  • Neuropeptide derivatives: Vasopressin analogues activate V1 receptors on vascular smooth muscle, inducing vasoconstriction independent of adrenergic pathways. Their efficacy is particularly notable in catecholamine-resistant shock states [2] [3].
  • Receptor specificity spectrum: Vasoactive agents occupy positions along a continuum from selective receptor agonists (e.g., phenylephrine) to multi-receptor agents (e.g., dopamine), which exhibit dose-dependent receptor affinity transitions from dopaminergic to α-adrenergic effects [2] [7].

Table 1: Classification of Major Vasoactive Compound Classes by Primary Mechanism

ClassPrototype AgentsPrimary Molecular TargetHemodynamic Effect
CatecholaminesNorepinephrine, Phenylephrineα1/β-adrenergic receptorsIncreased systemic vascular resistance
Phosphodiesterase inhibitorsMilrinoneCyclic nucleotide phosphodiesterasesIncreased cardiac output, vasodilation
Neuropeptide derivativesVasopressinV1 receptorsVasoconstriction
cGMP modulatorsVasotrope*cGMP-specific phosphodiesteraseVasodilation, platelet inhibition

*Vasotrope (chemical name: 4-[(3-Chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline) is a small molecule cGMP-phosphodiesterase inhibitor investigated for cardiovascular applications [5].

Historical Evolution of Vasoactive Agent Terminology

Terminology in vasoactive pharmacology reflects evolving understanding of physiological regulation and receptor biology:

  • Early peptide isolation (1895–1955): The discovery of pituitary extracts' vasopressor effects by Oliver and Schafer (1895) initiated vasoactive peptide research. Vincent du Vigneaud's Nobel Prize-winning structural characterization of vasopressin (1950s) established the foundation for synthetic analogues. Initial nomenclature prioritized bioactivity (e.g., "vasopressin" denoting vessel pressure effects) over molecular relationships [3] [9].
  • Receptor classification era (1960s–1980s): Identification of distinct G-protein coupled receptors for vasopressin (V1, V2) and oxytocin revealed functional diversification. This period saw development of selective agonists like desmopressin (V2-selective) and terlipressin (V1-selective), refining therapeutic precision [6] [9].
  • Genomic era revisions: Molecular phylogenetics demonstrated that vertebrate vasotocin receptors originated from two whole-genome duplication events preceding the jawed vertebrate radiation. This clarified orthologous relationships, explaining why non-mammalian vertebrates retain a single vasotocin receptor homologous to the mammalian V1A/V1B/OTR cluster [3] [6].
  • Terminology standardization: Contemporary systems advocate for "vasotocin" as the ancestral term for non-mammalian peptides, with "oxytocin" and "vasopressin" reserved for mammalian lineages. Receptor nomenclature now emphasizes evolutionary kinship (e.g., VTR1A/B, VTR2A/B/C) over species-specific names [6].

Table 2: Milestones in Vasoactive Compound Terminology Evolution

PeriodTerminological FocusSeminal AdvanceImpact on Classification
Pre-1950sBioactivity-based namesIsolation of vasopressor principles from neurohypophysisDistinction between vasopressor and antidiuretic activities
1950s–1970sStructural homologySynthesis of oxytocin and vasopressin by du VigneaudRecognition of conserved disulfide bridge motif
1980s–2000sReceptor subtype specificityCloning of V1A, V1B, V2, and oxytocin receptorsFunctional classification by signaling pathway
2010s–presentEvolutionary phylogeneticsGenomic analyses of receptor gene quadruplicationUnified nomenclature across vertebrate phylogeny

Contemporary Research Paradigms in Vasoregulation

Modern vasoregulation research integrates molecular, metabolic, and neural control systems:

  • NO/O2− signaling axis: The radical coupling model proposes constitutive nitric oxide production by endothelial nitric oxide synthase maintains basal vasodilation. Metabolic activity regulates superoxide (O2−) flux from parenchymal cells via NAD(P)H oxidase. Increased O2− neutralizes nitric oxide, inducing vasoconstriction when oxygen supply exceeds demand. During metabolic activation, reduced O2− flux permits nitric oxide-mediated vasodilation, matching perfusion to requirements without hypoxia [4].
  • Ischemic preconditioning mechanisms: Brief sublethal ischemia triggers endogenous cardioprotection via biphasic responses. The early phase (minutes to 3 hours) involves rapid kinase activation and mitochondrial modulation, while the delayed phase (12–96 hours) entails transcriptional reprogramming. This paradigm informs therapies targeting adenosine receptors, protein kinase C, and mitochondrial permeability transition pores [1].
  • Neural-hemodynamic integration: Intrinsic cardiac neurons within pericardial fat pads modulate coronary autoregulation independently of central nervous system input. Decentralization studies demonstrate impaired myocardial blood flow distribution during stress, highlighting neural dysregulation in transplanted hearts and cardiovascular disease [1].
  • Quantitative hemodynamic assessment: The Vasoactive-Inotrope Score quantifies pharmacologic support intensity by aggregating vasopressor and inotrope dosing. Research demonstrates that aggregate scores >20 over 96 hours predict mortality and extracorporeal membrane oxygenation need in pediatric sepsis, establishing it as a physiologic severity biomarker [8].
  • Structure-activity relationship engineering: Peptide analogue development exploits position 8 substitutions in vasopressin. Arginine→phenylalanine analogues enhance vasoconstrictive specificity, while ornithine derivatives improve therapeutic indices. Modern design integrates computational modeling of receptor-ligand dynamics [9].

These paradigms collectively advance targeted vasoactive therapies: nitric oxide bioavailability optimization for microcirculatory dysfunction, neural modulation for autoregulation deficits, and ischemic preconditioning mimetics for reperfusion injury protection. The integration of quantitative metrics like the Vasoactive-Inotrope Score enables precision management of hemodynamic instability [1] [4] [8].

Properties

Product Name

Vasotrope

IUPAC Name

2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine;hydrochloride

Molecular Formula

C12H12ClN3O2S2

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C12H11N3O2S2.ClH/c1-17-9-5-10(19(2)16)18-11(9)12-14-7-3-4-13-6-8(7)15-12;/h3-6H,1-2H3,(H,14,15);1H

InChI Key

ANADWCORSRTCSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.